3-Methylpyrazine-2-carbohydrazide

Description

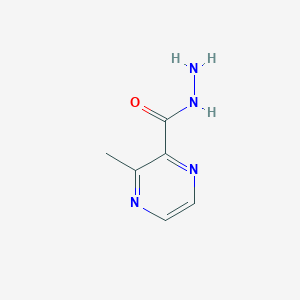

Structure

3D Structure

Properties

IUPAC Name |

3-methylpyrazine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c1-4-5(6(11)10-7)9-3-2-8-4/h2-3H,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIPWPKDXVCJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551840 | |

| Record name | 3-Methylpyrazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104893-68-7 | |

| Record name | 3-Methylpyrazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodologies for 3 Methylpyrazine 2 Carbohydrazide and Its Derivatives

Established Synthetic Pathways for the Core Structure

The synthesis of the fundamental 3-methylpyrazine-2-carbohydrazide structure is primarily achieved through two well-established routes: esterification followed by hydrazinolysis, and pathways involving initial hydrolysis steps.

Esterification and Hydrazinolysis Approaches

A predominant method for synthesizing this compound begins with 5-methylpyrazine-2-carboxylic acid. who.intnih.gov This initial substrate undergoes an esterification reaction to yield a methyl or ethyl ester intermediate. who.intajgreenchem.com For instance, the conversion to methyl 5-methylpyrazine-2-carboxylate can be achieved using methanol (B129727) in the presence of a catalyst. who.int

Following the formation of the ester, the subsequent and crucial step is hydrazinolysis. who.intajgreenchem.com This reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303). who.int The process is typically carried out under reflux conditions for several hours to afford the desired this compound. who.int One specific example involved the reaction of a methanolic solution of methyl 5-methylpyrazine-2-carboxylate with an 80% solution of hydrazine hydrate under reflux for four hours, resulting in creamy colored crystals of the product after recrystallization. who.int

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 5-Methylpyrazine-2-carboxylic acid | 1. Methanol, Catalyst | Methyl 5-methylpyrazine-2-carboxylate | This compound | who.int |

| 5-Methylpyrazine-2-carboxylic acid | 1. Ethanol (B145695), Conc. H2SO4 | Ethyl 5-methylpyrazine-2-carboxylate | This compound | ajgreenchem.com |

| Pyrazinamide (B1679903) | 1. Hydrolysis 2. Esterification | Ethyl-pyrazinoate | Pyrazinoic acid hydrazide |

Hydrolysis and Subsequent Reactions

An alternative pathway to the carbohydrazide (B1668358) involves the initial hydrolysis of a related pyrazine (B50134) derivative. For example, pyrazinamide can be hydrolyzed to form pyrazinoic acid. This acid is then subjected to esterification to produce an ester, such as ethyl-pyrazinoate. Following the esterification, the intermediate is reacted with hydrazine hydrate to yield the corresponding pyrazinoic acid hydrazide.

Another relevant transformation, though not a direct synthesis of the title compound, is the hydrolysis of a nitrile group. For instance, 3-chloropyrazine-2-carbonitrile (B110518) can be partially hydrolyzed to 3-chloropyrazine-2-carboxamide (B1267238) using reagents like hydrogen peroxide. researchgate.net While this demonstrates a related functional group interconversion on the pyrazine ring, the direct synthesis of this compound from a nitrile precursor via hydrolysis is less commonly documented in the reviewed literature.

Synthesis of Substituted this compound Derivatives

The core this compound structure serves as a versatile building block for the synthesis of a wide range of derivatives, primarily through reactions involving the hydrazide functional group.

Condensation with Carbonyl Compounds: Hydrazone Formation

A frequently employed synthetic modification is the condensation of this compound with various carbonyl compounds, such as aldehydes and ketones, to form hydrazones. who.intnih.gov This reaction is typically carried out by refluxing the carbohydrazide with an equimolar amount of the carbonyl compound in a suitable solvent like methanol or glacial acetic acid. who.intnih.gov

The formation of the hydrazone is characterized by the appearance of a C=N bond absorption peak in the infrared (IR) spectrum. who.int These reactions have been successfully performed with a wide variety of substituted aromatic and heterocyclic aldehydes, leading to a diverse library of hydrazone derivatives. who.int For example, condensation with differently substituted aromatic carbonyl compounds has yielded a series of (E)-N'-(substituted-benzylidene)-5-methylpyrazine-2-carbohydrazides. who.int

| Carbohydrazide | Carbonyl Compound | Solvent | Product | Reference |

| This compound | Substituted aromatic aldehydes | Methanol | (E)-N'-(substituted-benzylidene)-5-methylpyrazine-2-carbohydrazides | who.int |

| N-pyrrolylcarbohydrazide | Pyrrole aldehydes | Glacial acetic acid | Pyrrole hydrazones | nih.gov |

| Pyrazinoic acid hydrazide | Substituted aromatic aldehydes | Ethanol | Pyrazine-2-carbohydrazide (B1222964) derivatives |

Reactions with Isothiocyanates

The reaction of pyrazine carbohydrazides with isothiocyanates provides a route to thiosemicarbazide (B42300) derivatives. researchgate.netscinito.ai For instance, 3-amino-pyrazine-2-hydrazide has been reacted with various isothiocyanates to synthesize new thiosemicarbazides. researchgate.netscinito.ai This type of reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide group on the electrophilic carbon of the isothiocyanate.

Formation of Related Heterocyclic Scaffolds

The carbohydrazide moiety is a valuable precursor for the construction of other heterocyclic rings. researchgate.netscinito.ai Through various cyclization reactions, derivatives of 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles have been synthesized from pyrazine carbohydrazides. researchgate.netscinito.airesearchgate.net For example, treatment of a pyrazine carbohydrazide with carbon disulfide can lead to the formation of an oxadiazole ring. researchgate.netscinito.ai Similarly, reactions can be tailored to produce thiadiazole and triazole derivatives, expanding the chemical space accessible from the initial carbohydrazide scaffold. researchgate.netscinito.airesearchgate.net

Industrial Scale Preparation Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its precursor, 3-methylpyrazine-2-carboxylic acid, presents several challenges. These include managing reaction exotherms, handling potentially hazardous reagents, controlling by-product formation, and developing efficient purification and isolation procedures.

A common industrial approach for the synthesis of analogous methylated pyrazine carboxylic acids, such as 5-methylpyrazine-2-carboxylic acid, involves the oxidation of a dimethylpyrazine precursor. google.com For instance, the oxidation of 2,5-dimethylpyrazine (B89654) using a strong oxidizing agent like potassium permanganate (B83412) in an aqueous solution is a documented method. google.com In such a process, controlling the stoichiometry of the oxidizing agent is crucial to selectively oxidize only one of the methyl groups, thereby minimizing the formation of the corresponding pyrazine dicarboxylic acid as a by-product. google.com The reaction temperature and time are also critical parameters that need to be tightly controlled to maximize the yield of the desired monocarboxylic acid. google.comgoogle.comgoogle.com

Following the oxidation, the separation of the product from the reaction mixture is a significant step. In the case of 5-methylpyrazine-2-carboxylic acid, the product is often in the form of its potassium salt, which is soluble in water. google.com This allows for the removal of insoluble by-products, such as manganese dioxide, by filtration. google.com Subsequent acidification of the filtrate precipitates the carboxylic acid, which can then be isolated. However, the separation of the desired product from the dicarboxylic acid by-product can be challenging due to their similar chemical properties. google.com One patented method addresses this by carefully adjusting the pH of the system, which allows for the selective extraction of the monocarboxylic acid using a suitable organic solvent like butanone, leaving the dicarboxylic acid salt in the aqueous phase. google.com

The conversion of the carboxylic acid to the carbohydrazide is typically achieved through an esterification step followed by hydrazinolysis. The esterification can be carried out by reacting the carboxylic acid with an alcohol, such as ethanol, in the presence of a catalyst like sulfuric acid. ajgreenchem.com The resulting ester is then reacted with hydrazine hydrate to yield the final this compound. ajgreenchem.com Each of these steps requires optimization for an industrial scale, focusing on maximizing yield and purity while minimizing waste and ensuring operator safety.

For the synthesis of related pyrazine derivatives, alternative starting materials and synthetic pathways have been explored. For example, one patented method for producing pyrazine carboxylic acid involves a multi-step process starting from acrylic acid. patsnap.com Another approach for a related compound, 5-methylpyrazine-2-carboxylic acid, starts from pyruvic aldehyde and o-phenylenediamine. google.com These alternative routes highlight the diverse strategies that can be employed in the industrial synthesis of pyrazine derivatives, each with its own set of advantages and challenges regarding raw material availability, cost, and process complexity. google.comgoogle.compatsnap.com

Considerations for Optimized Synthetic Protocols

The optimization of synthetic protocols for this compound is focused on improving yield, purity, and process efficiency while reducing costs and environmental impact. Key areas for optimization include the choice of reagents, reaction conditions, and purification methods.

Table 1: Key Parameters for Optimization in the Synthesis of Methylated Pyrazine Carboxylic Acids

| Parameter | Objective | Considerations |

| Oxidizing Agent | Selective mono-oxidation of a dimethylpyrazine precursor. | Potassium permanganate is a common choice, but its stoichiometry must be carefully controlled to avoid over-oxidation to the dicarboxylic acid. google.com |

| Reaction Temperature | Maximize reaction rate and selectivity. | Higher temperatures can increase the reaction rate but may also lead to more by-products. The optimal temperature range needs to be determined empirically. google.comgoogle.com |

| Reaction Time | Ensure complete conversion of the starting material without excessive by-product formation. | Monitoring the reaction progress using techniques like HPLC is crucial for determining the optimal reaction time. google.com |

| pH Control | Facilitate product separation and purification. | Precise pH adjustment is critical for the selective extraction of the desired monocarboxylic acid from the dicarboxylic acid by-product. google.com |

| Solvent Selection | Efficient extraction and purification. | The choice of solvent for extraction (e.g., butanone) and recrystallization is vital for obtaining a high-purity product. google.com |

| Catalyst (Esterification) | Efficient conversion of the carboxylic acid to its ester. | Concentrated sulfuric acid is a common catalyst for this step, but alternative solid acid catalysts could offer environmental and handling benefits. ajgreenchem.com |

| Hydrazinolysis Conditions | Complete conversion of the ester to the carbohydrazide. | The reaction with hydrazine hydrate is typically carried out in an alcohol solvent. ajgreenchem.comnih.gov The temperature and reaction time need to be optimized for maximum yield. |

One of the primary considerations for optimization is the selective oxidation of the methyl group on the pyrazine ring. As highlighted in a patent for the synthesis of 5-methylpyrazine-2-carboxylic acid, the structural similarity of the two methyl groups on 2,5-dimethylpyrazine makes selective oxidation challenging. google.com An optimized protocol involves carefully controlling the molar ratio of the oxidant to the starting material to favor mono-oxidation, achieving yields of over 75% and a purity of 99.5%. google.com

The purification of the intermediate carboxylic acid is another critical area for optimization. The use of extraction with pH adjustment, as described previously, is an effective method. google.com Further purification can be achieved through recrystallization from a suitable solvent, which helps to remove any remaining impurities. google.com

For the conversion of the carboxylic acid to the carbohydrazide, the esterification and subsequent hydrazinolysis steps must be optimized. In the esterification step, the choice of alcohol and catalyst, as well as the reaction temperature and time, will influence the yield of the ester. The subsequent reaction with hydrazine hydrate to form the carbohydrazide is generally a high-yielding reaction, but the purification of the final product to remove any unreacted starting materials or by-products is essential. ajgreenchem.comnih.gov

Alternative, more environmentally friendly approaches are also a consideration for optimization. This could include the use of greener solvents, catalysts that can be easily recovered and reused, and processes that minimize waste generation. nih.gov For example, the use of solid acid catalysts for esterification could simplify the work-up procedure compared to using a homogeneous catalyst like sulfuric acid.

Ultimately, an optimized synthetic protocol for the industrial production of this compound would involve a robust and reproducible process that consistently delivers a high-purity product in high yield, while being economically viable and environmentally responsible.

Chemical Transformations and Reactivity of 3 Methylpyrazine 2 Carbohydrazide

Fundamental Reaction Pathways

While specific studies on the fundamental reaction pathways of 3-Methylpyrazine-2-carbohydrazide are not extensively documented, its reactivity can be inferred from the behavior of closely related pyrazine-2-carbohydrazide (B1222964) derivatives. The primary reaction center is the hydrazide moiety, which readily undergoes condensation, oxidation, reduction, and nucleophilic substitution reactions.

Oxidation Reactions

The hydrazide group of pyrazine (B50134) carbohydrazides can be oxidized to yield various products depending on the oxidizing agent and reaction conditions. For instance, oxidation of related aroylhydrazones, which are derivatives of carbohydrazides, with reagents like potassium permanganate (B83412) in an acidic medium can lead to the formation of the corresponding carboxylic acids or ketones.

Reduction Reactions

The reduction of the carbohydrazide (B1668358) functionality and the pyrazine ring can be achieved using different reducing agents. The use of mild reducing agents such as sodium borohydride (B1222165) in methanol (B129727) can selectively reduce the carbonyl group to a methylene (B1212753) group, yielding the corresponding alkyl hydrazide. More potent reducing agents may lead to the reduction of the pyrazine ring as well.

Nucleophilic Substitution Reactions

The pyrazine ring, being electron-deficient, is susceptible to nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups. Although the methyl group is electron-donating, the presence of the carbohydrazide group can influence the ring's reactivity. Furthermore, the hydrazide moiety itself can act as a nucleophile or be a site for substitution. For example, the reaction of chloropyrazines with various nucleophiles like sodium methoxide (B1231860) and sodium benzyl (B1604629) oxide has been reported, suggesting that the pyrazine ring in this compound could potentially undergo similar transformations under specific conditions. rsc.org

A common reaction of carbohydrazides is condensation with aldehydes and ketones to form hydrazones. This reaction is a form of nucleophilic addition-elimination at the carbonyl carbon of the aldehyde or ketone.

| Reaction Type | Reagent/Condition | Probable Product |

| Oxidation | Potassium Permanganate/Acid | 3-Methylpyrazine-2-carboxylic acid |

| Reduction | Sodium Borohydride/Methanol | 3-Methyl-2-(hydrazinylmethyl)pyrazine |

| Nucleophilic Condensation | Aromatic Aldehydes | N'-(Arylmethylene)-3-methylpyrazine-2-carbohydrazide |

Tautomerism and its Influence on Reactivity

Tautomerism, the phenomenon of constitutional isomers being in dynamic equilibrium, plays a significant role in the reactivity of this compound. The presence of the carbohydrazide group allows for keto-enol and amide-imidol tautomerism.

Keto-Enol Tautomeric Equilibrium

The carbohydrazide moiety of this compound can exist in both a keto form (amide) and an enol form (imidol). In the solid state and in solution, an equilibrium exists between these two forms. The enol form is often stabilized by intramolecular hydrogen bonding and conjugation with the pyrazine ring. This tautomeric equilibrium is crucial in its coordination chemistry, as the enol form can be deprotonated to act as a chelating ligand. Studies on related pyrazine-2-carbohydrazone ligands have shown that they coordinate to metal ions in their deprotonated enolic form. eurjchem.comeurjchem.com

Coordination Chemistry and Metal Complexation

The carbohydrazide group, in conjunction with the nitrogen atom of the pyrazine ring, makes this compound an excellent chelating agent for a variety of metal ions. The ability to exist in different tautomeric forms allows it to coordinate with metals in several modes.

Upon deprotonation of the enolic form, the resulting anion can act as a bidentate or tridentate ligand. The coordination typically involves the enolic oxygen, the azomethine nitrogen (in the case of hydrazone derivatives), and one of the pyrazine ring nitrogens. eurjchem.comnih.gov This chelation results in the formation of stable five- or six-membered rings with the metal ion.

Research on the coordination chemistry of similar pyrazine-2-carbohydrazide derivatives has demonstrated the formation of complexes with a range of transition metals, including Mn(II), Fe(III), Co(II), Ni(II), Cr(III), VO(IV), MoO₂(VI), and UO₂(VI). eurjchem.comnih.gov The geometry of these complexes can vary from octahedral to square pyramidal, depending on the metal ion and the stoichiometry of the ligand. eurjchem.com

| Metal Ion | Potential Coordination Mode | Resulting Complex Geometry |

| Mn(II) | Bidentate (N,O) or Tridentate | Octahedral |

| Fe(III) | Tridentate (N,N,O) | Octahedral |

| Co(II) | Bidentate (N,O) or Tridentate | Octahedral |

| Ni(II) | Bidentate (N,O) or Tridentate | Octahedral |

| VO(IV) | Tridentate (O,N,O) | Square Pyramidal |

| Cr(III) | Tridentate (O,N,O) | Octahedral |

The study of these metal complexes is an active area of research due to their potential applications in various fields, including materials science and catalysis.

Formation of Schiff Base Complexes

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. In the context of this compound, Schiff bases are readily synthesized through the condensation reaction of the terminal primary amine of the hydrazide group with the carbonyl group of various aldehydes and ketones.

The synthesis is typically a straightforward process, often achieved by refluxing the this compound with a slight excess of the desired aldehyde or ketone in a suitable solvent, such as ethanol (B145695) or methanol. ajgreenchem.com A catalytic amount of acid, like glacial acetic acid, is sometimes added to facilitate the dehydration-condensation reaction. eurjchem.com This reaction yields N'-substituted hydrazones, which are a class of Schiff bases. The general reaction involves the nucleophilic attack of the amino group of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) linkage.

The literature describes the condensation of pyrazine-2-carbohydrazide (a closely related parent compound) with a variety of substituted aromatic aldehydes to produce a range of Schiff base derivatives. ajgreenchem.com For instance, reactions with hydroxy-substituted aromatic ketones like 1-(5-chloro-2-hydroxyphenyl)ethan-1-one and 1-(2-hydroxyphenyl)ethan-1-one yield the corresponding hydrazone ligands. eurjchem.combendola.com These reactions demonstrate the utility of the carbohydrazide as a platform for introducing diverse structural motifs.

Table 1: Examples of Schiff Bases Derived from Pyrazine-2-carbohydrazide

| Hydrazide Reactant | Carbonyl Reactant | Resulting Schiff Base (Hydrazone) |

| Pyrazine-2-carbohydrazide | 1-(5-chloro-2-hydroxyphenyl)ethan-1-one | N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide eurjchem.com |

| Pyrazine-2-carbohydrazide | 1-(2-hydroxyphenyl)ethan-1-one | N′-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide bendola.com |

| 5-Methylpyrazine-2-carbohydrazide (B1341549) | Various Substituted Aromatic Aldehydes | N'-[(Substituted)phenylmethylidene]-5-methylpyrazine-2-carbohydrazide ajgreenchem.com |

Ligand Behavior in Metal Coordination

The Schiff bases derived from this compound are excellent ligands for coordinating with a wide range of metal ions. The presence of multiple heteroatoms—specifically nitrogen and oxygen—creates several potential donor sites, allowing these molecules to act as chelating agents. The coordination behavior, including the denticity (the number of donor atoms binding to the central metal) and the specific atoms involved, can vary depending on the ligand's structure and the nature of the metal ion.

Research on the coordination chemistry of analogous pyrazine-2-carbohydrazide Schiff bases reveals several common binding modes:

Bidentate Ligation : In some complexes, the ligand acts as a bidentate donor. For example, N′-benzylidenepyrazine-2-carbohydrazonamide coordinates with Mn(II), Fe(III), Co(II), and Ni(II) ions through the azomethine nitrogen atom and one of the nitrogen atoms of the pyrazine ring. nih.gov Spectral data, such as shifts in the ν(C=N) and pyrazine ring vibration frequencies in FTIR spectra, confirm the involvement of these nitrogen atoms in the coordination sphere. nih.gov

Tridentate Ligation : More commonly, these ligands behave as dibasic tridentate agents, particularly when a hydroxyl group is present on the aldehyde or ketone precursor, positioned ortho to the carbonyl group. In these cases, coordination occurs through the phenolic oxygen (after deprotonation), the azomethine nitrogen, and the enolic oxygen of the deprotonated amide group. bendola.comeurjchem.com This ONO donor sequence creates stable five- and six-membered chelate rings with the central metal ion. bendola.com

The coordination of these ligands to metal ions like Vanadyl(IV), Chromium(III), Iron(III), Titanium(III), Thorium(IV), and Uranyl(VI) has been extensively studied. bendola.comeurjchem.com The resulting metal complexes often exhibit specific geometries, such as octahedral or square pyramidal, based on the coordination number of the metal and the nature of the ligand and any co-ligands. eurjchem.comeurjchem.com The formation of these stable metal complexes highlights the crucial role of this compound as a precursor to versatile multidentate ligands.

Table 2: Metal Coordination Properties of Pyrazine-2-carbohydrazide Schiff Base Ligands

| Ligand | Metal Ion(s) | Denticity & Donor Atoms | Resulting Complex Geometry |

| N′-benzylidenepyrazine-2-carbohydrazonamide | Mn(II), Fe(III), Co(II), Ni(II) | Bidentate (Azomethine N, Pyrazine N) | Not specified |

| N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide | VO(IV) | Tridentate (Phenolate O, Azomethine N, Enolate O) | Square Pyramidal eurjchem.comeurjchem.com |

| N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide | Cr(III), Fe(III), MoO₂(VI), WO₂(VI), UO₂(VI) | Tridentate (Phenolate O, Azomethine N, Enolate O) | Octahedral eurjchem.comeurjchem.com |

| N′-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide | Ti(III), Cr(III), Fe(III), WO₂(VI), Th(IV), UO₂(VI) | Tridentate (Phenolate O, Azomethine N, Enolate O) | Octahedral bendola.com |

Advanced Spectroscopic and Structural Characterization of 3 Methylpyrazine 2 Carbohydrazide and Its Derivatives

Vibrational Spectroscopy for Functional Group Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the various functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental technique for the characterization of 3-Methylpyrazine-2-carbohydrazide, revealing the presence of key functional groups. While specific experimental data for this exact compound is not widely published, the expected FT-IR absorption bands can be inferred from the analysis of closely related structures, such as 3-aminopyrazine-2-carboxylic acid and other pyrazine (B50134) derivatives. nih.gov

The infrared spectrum of a related compound, 3-aminopyrazine-2-carboxylic acid, shows characteristic bands that help in assigning the vibrational modes of this compound. For instance, the presence of intramolecular hydrogen bonds (O-H···N and N-H···O) in 3-aminopyrazine-2-carboxylic acid significantly influences the vibrational frequencies. nih.gov In this compound, similar intramolecular hydrogen bonding is expected between the carbohydrazide (B1668358) moiety and the pyrazine ring nitrogen.

Key expected vibrational frequencies for this compound include:

N-H stretching: The hydrazide group will exhibit N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹. The exact position and shape of these bands can indicate the extent of hydrogen bonding.

C=O stretching (Amide I): A strong absorption band corresponding to the carbonyl group of the hydrazide is expected around 1650-1680 cm⁻¹. Its frequency can be lowered by conjugation with the pyrazine ring and involvement in hydrogen bonding.

N-H bending (Amide II): This band, arising from the bending of the N-H bond coupled with C-N stretching, is anticipated in the region of 1515-1550 cm⁻¹.

Pyrazine ring vibrations: The aromatic pyrazine ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

C-N stretching: Vibrations corresponding to the C-N bonds of the hydrazide and the pyrazine ring are expected in the 1200-1350 cm⁻¹ range.

Methyl group vibrations: The methyl group attached to the pyrazine ring will have characteristic C-H stretching and bending vibrations.

The UV-induced photochemistry of 3-aminopyrazine-2-carboxylic acid has been studied in argon matrices, revealing the formation of different conformers and tautomers. nih.gov This suggests that this compound may also exhibit interesting photochemical behavior and exist in different isomeric forms.

Table 1: Expected FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretching | 3200-3400 | Medium-Strong |

| C-H stretching (aromatic) | >3000 | Medium |

| C-H stretching (methyl) | 2850-2960 | Medium |

| C=O stretching (Amide I) | 1650-1680 | Strong |

| N-H bending (Amide II) | 1515-1550 | Medium |

| C=C, C=N stretching (ring) | 1400-1600 | Medium-Strong |

| C-N stretching | 1200-1350 | Medium |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be particularly useful for characterizing the pyrazine ring vibrations and the C-C bond of the methyl group.

Expected prominent bands in the FT-Raman spectrum would include the symmetric stretching vibrations of the pyrazine ring. The C=O stretching vibration, while strong in the IR, would likely be weaker in the Raman spectrum. The N-H stretching and bending vibrations would also be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and stereochemistry of a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of this compound would provide a wealth of information about the number and environment of the hydrogen atoms. Based on the analysis of related compounds like 2-methylpyrazine (B48319) chemicalbook.com and derivatives of pyrazine-2-carbohydrazide (B1222964), the following proton signals can be anticipated:

Pyrazine ring protons: The two protons on the pyrazine ring would appear as distinct signals in the aromatic region, typically between δ 8.0 and 9.0 ppm. Their chemical shifts and coupling constants would be influenced by the electron-withdrawing carbohydrazide group and the electron-donating methyl group.

Methyl protons: The protons of the methyl group would give rise to a singlet at approximately δ 2.5-2.8 ppm.

Hydrazide protons (NH and NH₂): The protons of the hydrazide moiety (-CONHNH₂) would appear as exchangeable signals. The NH proton adjacent to the carbonyl group is expected to be downfield due to the anisotropic effect of the C=O bond and potential intramolecular hydrogen bonding. The terminal NH₂ protons would also give a distinct signal. The chemical shifts of these protons can be highly dependent on the solvent and concentration.

Table 2: Expected ¹H-NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazine H-5 | 8.5-8.8 | Doublet |

| Pyrazine H-6 | 8.3-8.6 | Doublet |

| Methyl (CH₃) | 2.5-2.8 | Singlet |

| NH | Variable (likely > 9.0) | Singlet (broad) |

| NH₂ | Variable | Singlet (broad) |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon skeleton of the molecule. For this compound, distinct signals would be observed for each unique carbon atom.

Based on data for pyrazine chemicalbook.com and its derivatives, the expected chemical shifts are:

Carbonyl carbon: The carbon of the C=O group in the carbohydrazide moiety is expected to resonate at a downfield chemical shift, typically in the range of δ 160-170 ppm.

Pyrazine ring carbons: The four carbon atoms of the pyrazine ring would show signals in the aromatic region (δ 130-160 ppm). The carbons attached to the nitrogen atoms (C-2 and C-3) and the substituted carbons would have distinct chemical shifts.

Methyl carbon: The carbon of the methyl group would appear at an upfield chemical shift, generally between δ 20 and 25 ppm.

Table 3: Expected ¹³C-NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | 160-170 |

| Pyrazine C-2 | 145-155 |

| Pyrazine C-3 | 150-160 |

| Pyrazine C-5 | 140-150 |

| Pyrazine C-6 | 135-145 |

| Methyl (CH₃) | 20-25 |

Advanced NMR Techniques for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons on the pyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the connectivity across quaternary carbons (like C-2 and C-3 of the pyrazine ring) and the carbonyl carbon, thus confirming the substitution pattern on the pyrazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which can be used to confirm the conformation of the molecule and the geometry around the amide bond.

The application of these advanced NMR techniques is crucial for the complete and accurate structural elucidation of novel or complex pyrazine derivatives. ipb.pt

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Upon electron impact ionization, the this compound molecule (C₆H₈N₄O, monoisotopic mass: 152.07 g/mol ) would form a molecular ion (M⁺˙). epa.gov This molecular ion is often unstable and undergoes a series of characteristic fragmentation reactions. The primary fragmentation modes are expected to involve the cleavage of bonds adjacent to the carbonyl group and the hydrazide moiety, as well as fission of the pyrazine ring.

Key predicted fragmentation pathways include:

α-Cleavage: The bond between the pyrazine ring and the carbonyl group can break, leading to the formation of a 3-methylpyrazinyl radical and a carbohydrazide cation ([C(O)NHNH₂]⁺) at m/z 59. Alternatively, cleavage can result in a stable 3-methylpyrazine-2-carbonyl cation (m/z 121) and a hydrazino radical (•NHNH₂).

Loss of Hydrazino Group: A common fragmentation for hydrazides is the loss of the terminal amino group (•NH₂) or the entire hydrazino radical (•NHNH₂), leading to fragments at M-16 and M-31, respectively.

Ring Fission: The pyrazine ring itself can undergo fragmentation. Pyrazines typically fragment via the loss of HCN (27 u) or methyl isocyanide (CH₃NC) from the ring structure. nist.govnist.gov

Loss of CO: Following initial fragmentation, the resulting ions can lose a molecule of carbon monoxide (CO, 28 u), a characteristic fragmentation for carbonyl-containing compounds. For instance, the m/z 121 fragment could lose CO to yield a 3-methylpyrazinyl cation at m/z 93.

A proposed fragmentation pattern is detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass/charge ratio) | Proposed Fragment Ion | Proposed Neutral Loss |

| 152 | [C₆H₈N₄O]⁺˙ (Molecular Ion) | - |

| 121 | [C₅H₅N₂CO]⁺ | •NHNH₂ |

| 108 | [C₅H₆N₂]⁺˙ (Methylpyrazine moiety) | •CONHNH₂ |

| 94 | [C₄H₄N₂CO]⁺ | N₂H₄ |

| 93 | [C₅H₅N₂]⁺ | CO, •NHNH₂ |

| 77 | [C₄H₃N₂]⁺ | HCN from m/z 104 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on bond lengths, bond angles, and intermolecular interactions. Studies on pyrazine-2-carbohydrazide and its derivatives reveal key structural features, including the planarity of the pyrazine ring and the extensive network of hydrogen bonds that define the crystal packing.

The pyrazine ring is an aromatic heterocycle, and as such, it is expected to be largely planar. X-ray diffraction studies on various pyrazine carboxamide derivatives confirm this planarity. nih.govresearchgate.net For instance, in the structure of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, the amide group is observed to be approximately coplanar with the pyrazine ring, with a very small dihedral angle of 2.56 (14)°. nih.gov Similarly, studies on pyrazolone (B3327878) derivatives show that the pyrazole (B372694) ring, a related five-membered heterocycle, is also planar. spast.org

Table 2: Selected Crystallographic Data for Pyrazine Derivatives

| Compound | Crystal System | Space Group | Key Dihedral Angle (°) | Reference |

| N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide | Monoclinic | P2₁/c | 61.34 (6) (Pyrazine-Pyridine) | nih.gov |

| N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide | Orthorhombic | Pbca | 84.33 (12) (Pyrazine-Pyridine) | nih.gov |

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | Planar pyrazole ring noted | spast.org |

The solid-state structures of this compound and its derivatives are significantly influenced by a complex network of intermolecular hydrogen bonds. The carbohydrazide moiety (-CONHNH₂) provides multiple hydrogen bond donors (N-H groups) and an acceptor (C=O group), while the pyrazine ring offers nitrogen atoms as additional hydrogen bond acceptors.

Crystal structure analyses of related compounds consistently show the formation of extensive hydrogen-bonded networks. spast.org Common hydrogen bonding motifs include N-H···N and N-H···O interactions. researchgate.net For example, in N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, molecules link into inversion dimers through pairs of N-H···N hydrogen bonds, forming a characteristic R₂²(10) ring motif. nih.gov These dimers are further connected by C-H···O and C-H···N hydrogen bonds to build up a three-dimensional structure. nih.govnih.gov

Computational Chemistry and Molecular Modeling of 3 Methylpyrazine 2 Carbohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic structure and energetic properties of molecules. For 3-Methylpyrazine-2-carbohydrazide, these calculations are typically performed using sophisticated software packages that solve approximations of the Schrödinger equation. While direct computational studies on this compound are not extensively available in the reviewed literature, the following sections are based on established theoretical frameworks and data from closely related pyrazine (B50134) carbohydrazide (B1668358) derivatives. The presented data tables contain representative values derived from these analogs to illustrate the concepts.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a preferred method for calculating the optimized geometry and electronic properties of pyrazine derivatives due to its balance of accuracy and computational cost. icm.edu.plbendola.com DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the ground-state optimized geometry, bond lengths, bond angles, and dihedral angles of the molecule. icm.edu.pl

These calculations reveal the spatial arrangement of atoms that corresponds to the minimum energy of the molecule. For pyrazine carbohydrazide derivatives, DFT studies have shown that the pyrazine ring is largely planar, with the carbohydrazide side chain potentially exhibiting different conformations. icm.edu.pl The electronic structure analysis from DFT provides a detailed picture of how electrons are distributed within the molecule, which is crucial for understanding its chemical behavior. nih.gov

Table 1: Representative Optimized Geometrical Parameters of a Pyrazine Carbohydrazide Derivative Core Structure (Calculated using DFT/B3LYP)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | - | - |

| N-N | 1.38 | - | - |

| C(pyrazine)-C(carbonyl) | 1.51 | - | - |

| C-N(amide) | 1.35 | - | - |

| Pyrazine Ring C-N | 1.33 | - | - |

| Pyrazine Ring C-C | 1.39 | - | - |

| - | - | C-C-N (amide) | 115.0 |

| - | - | O=C-N | 123.5 |

| - | - | C-N-N | 119.8 |

| - | - | Pyrazine Ring Angles | ~120.0 |

| - | - | - | Pyrazine-C(O)NHNH2 |

Note: These values are representative and based on computational studies of similar pyrazine carbohydrazide structures. The actual values for this compound may vary.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netepa.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. eurjchem.com Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. eurjchem.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. researchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap indicates that the molecule is more polarizable and more reactive. epa.gov For pyrazine carbohydrazide derivatives, the HOMO is often localized on the carbohydrazide moiety and parts of the pyrazine ring, while the LUMO is typically distributed over the pyrazine ring system. icm.edu.plresearchgate.net This distribution suggests that the molecule can participate in charge transfer interactions. epa.gov

Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters for a Pyrazine Carbohydrazide Derivative (Calculated using DFT/B3LYP)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Global Hardness (η) | 2.35 |

| Global Softness (S) | 0.43 |

| Electronegativity (χ) | 4.15 |

Note: These values are representative and based on computational studies of similar pyrazine carbohydrazide structures. The actual values for this compound may vary.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bldpharm.com The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. nih.gov

Typically, red and yellow regions indicate a negative electrostatic potential, highlighting areas that are rich in electrons and thus susceptible to electrophilic attack. These regions are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. bldpharm.com Blue regions represent a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, such as hydrogen atoms attached to electronegative atoms. nih.gov In pyrazine carbohydrazide derivatives, the MEP maps generally show negative potentials around the carbonyl oxygen and the nitrogen atoms of the pyrazine ring, while positive potentials are located around the N-H protons of the hydrazide group. researchgate.net

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. icm.edu.pl It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in stabilizing the molecule. These interactions, known as hyperconjugative interactions, are quantified by the second-order perturbation energy, E(2). icm.edu.plepa.gov

Table 3: Representative NBO Analysis - Second-Order Perturbation Energies E(2) for a Pyrazine Carbohydrazide Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N(amide) | π(C=O) | 35.5 |

| LP(1) O(carbonyl) | σ(N-N) | 18.2 |

| LP(1) N(pyrazine) | π(C-C) in ring | 25.8 |

| π(C-C) in ring | π(C-N) in ring | 20.1 |

Note: LP denotes a lone pair. These values are representative and based on computational studies of similar pyrazine carbohydrazide structures. The actual values for this compound may vary.

Analysis of Atomic Charges and Population Analysis

Population analysis methods, such as Mulliken population analysis, are used to calculate the partial atomic charges on each atom in a molecule. bendola.com These charges provide insight into the distribution of electrons and can help to explain the electrostatic interactions and reactivity of the molecule. However, it is known that Mulliken charges can be sensitive to the basis set used in the calculation.

In pyrazine carbohydrazide derivatives, the nitrogen and oxygen atoms are expected to carry negative charges due to their high electronegativity, while the carbon and hydrogen atoms generally exhibit positive charges. The carbonyl carbon atom, being bonded to a highly electronegative oxygen atom, will have a significant positive charge, making it a potential site for nucleophilic attack. The calculated atomic charges are also valuable for understanding intermolecular interactions, such as hydrogen bonding. icm.edu.pl

Table 4: Representative Mulliken Atomic Charges for a Pyrazine Carbohydrazide Derivative (Calculated using DFT/B3LYP)

| Atom | Charge (e) |

| O (carbonyl) | -0.55 |

| N (amide) | -0.30 |

| N (hydrazide) | -0.25 |

| C (carbonyl) | +0.45 |

| N (pyrazine, near side chain) | -0.15 |

| N (pyrazine, far) | -0.18 |

| C (methyl) | -0.20 |

Note: These values are representative and based on computational studies of similar pyrazine carbohydrazide structures. The actual values for this compound may vary.

Conformational Analysis

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The carbohydrazide side chain can adopt various conformations relative to the pyrazine ring. These conformations can have different energies, and identifying the most stable conformer (the one with the lowest energy) is a primary goal.

Potential Energy Surface (PES) Scans

Potential Energy Surface (PES) scans are a fundamental computational tool used to explore the conformational space of a molecule. By systematically changing specific dihedral angles and calculating the corresponding energy, a PES scan reveals the molecule's low-energy conformations (isomers and conformers) and the energy barriers between them.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to observe the time-dependent behavior of a molecule, providing a virtual movie of its atomic motions and interactions with its environment. youtube.comyoutube.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to study dynamic processes that are often inaccessible through experimental means alone. youtube.com

For pyrazine derivatives, MD simulations have been employed to investigate the stability of ligand-protein complexes and to understand the binding modes of potential drug candidates. nih.govnih.gov In the context of this compound, an MD simulation would typically place the molecule in a solvent box, most commonly water, to mimic physiological conditions. The simulation would reveal how the molecule flexes, rotates, and interacts with surrounding water molecules over time. This information is vital for assessing its structural stability and how it might present itself to a biological receptor.

Vulnerability to Autoxidation (Bond Dissociation Energies)

Autoxidation, a process of spontaneous oxidation by atmospheric oxygen, is a critical factor in the stability and shelf-life of many organic compounds. A key indicator of a molecule's susceptibility to autoxidation is the bond dissociation energy (BDE) of its weakest bonds. wikipedia.org Homolytic cleavage of a bond to form two radical species is the initial step in many autoxidation pathways. youtube.com

The carbohydrazide moiety of this compound contains N-N and N-H bonds that could be susceptible to homolytic cleavage. Computational studies on hydrazine (B178648) derivatives have shown that the N-N bond is often the most labile. acs.org The BDE of the N-N bond in hydrazides is influenced by the nature of the substituents. Electron-withdrawing groups can affect the stability of the resulting radicals and thus alter the BDE. acs.org For this compound, the pyrazine ring, being an electron-withdrawing heterocycle, would likely influence the N-N BDE. A lower BDE for the N-N or specific C-H bonds would suggest a higher propensity for radical formation and subsequent autoxidation.

Below is a table of representative bond dissociation energies for bonds similar to those in this compound, providing a general idea of their relative strengths.

| Bond Type | Representative Bond Dissociation Energy (kJ/mol) |

| C-H (in alkanes) | ~411 |

| C-C (in alkanes) | ~346 |

| C-N (in amines) | ~305 |

| N-N (in hydrazine) | ~167 |

| N-H (in amines) | ~386 |

| C=O (in ketones) | ~799 |

Note: These are general values and the actual BDEs in this compound will be influenced by its specific electronic and steric environment. Data sourced from general chemistry resources. wiredchemist.com

Vulnerability to Hydrolysis (Radial Distribution Functions)

Hydrolysis, the cleavage of chemical bonds by the addition of water, is another important degradation pathway for many drug molecules. The carbohydrazide group in this compound contains a carbonyl group (C=O) and an amide-like linkage, which are potentially susceptible to hydrolysis.

The vulnerability of a specific site to hydrolysis can be investigated computationally by studying the organization of water molecules around it. Radial Distribution Functions (RDFs) are a powerful tool for this purpose. nih.govyoutube.com An RDF, denoted as g(r), describes the probability of finding a particle at a distance 'r' from a reference particle, relative to a random distribution. nih.govresearchgate.net In an MD simulation of this compound in water, one could calculate the RDFs of water oxygen atoms around the carbonyl carbon and water hydrogen atoms around the carbonyl oxygen and amide nitrogen.

A high peak in the RDF at a short distance would indicate a well-structured shell of water molecules, suggesting a high local concentration of the reactant for hydrolysis. researchgate.net The shape and height of these peaks can provide qualitative insights into the likelihood of a hydrolytic attack at that site. For instance, a sharp and high first peak in the RDF of water oxygen around the carbonyl carbon would imply that this site is readily accessible to nucleophilic attack by water.

In Silico Predictions for Pharmacochemical and ADME Properties

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. researchgate.net In silico tools are widely used to predict these properties, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures in drug development. nih.govcmjpublishers.com

For pyrazine derivatives, numerous studies have reported the use of in silico models to predict ADME and other pharmacochemical properties. researchgate.netnih.gov These predictions are typically based on the molecule's structure and include parameters such as lipophilicity (logP), aqueous solubility (logS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes.

The following interactive table presents a hypothetical set of predicted ADME properties for this compound, based on typical parameters evaluated for similar heterocyclic compounds.

| Property | Predicted Value | Importance |

| Molecular Weight | 152.15 g/mol | Influences size-dependent absorption and diffusion. |

| LogP (Lipophilicity) | 0.5 - 1.5 | Affects solubility, absorption, and membrane permeability. |

| LogS (Aqueous Solubility) | -2.0 to -3.0 | Crucial for dissolution and absorption. |

| Human Intestinal Absorption | High | Indicates potential for good oral bioavailability. |

| Blood-Brain Barrier Permeation | No | Suggests lower potential for CNS side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Reduced risk of drug-drug interactions. |

| hERG Inhibition | Low risk | Lower potential for cardiotoxicity. |

Disclaimer: The data in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined through specific in silico modeling or experimental validation.

Mechanistic Insights into Biological Interactions of 3 Methylpyrazine 2 Carbohydrazide Derivatives

Enzyme Inhibition Mechanisms

The inhibitory activity of 3-methylpyrazine-2-carbohydrazide derivatives against various enzymes is a key aspect of their biological function. Understanding the mechanisms of this inhibition is crucial for the development of more potent and specific inhibitors.

Decaprenylphosphoryl-β-D-ribose 2'-Epimerase (DprE1) Inhibition

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, making it a prime target for antitubercular drugs. nih.govsci-hub.st DprE1 is a flavoenzyme that catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), an essential precursor for arabinogalactan (B145846) and lipoarabinomannan, which are vital components of the mycobacterial cell wall. nih.gov

The inhibition of DprE1 by certain compounds, such as those in the benzothiazinone (BTZ) class, occurs through a covalent modification of a specific cysteine residue (Cys387) within the enzyme's active site. nih.govresearchgate.net This process often involves the reduction of a nitro group on the inhibitor molecule to a reactive nitroso form, which then reacts with the thiol group of Cys387, leading to irreversible inhibition of the enzyme. nih.gov This mechanism-based inhibition, where the enzyme activates the prodrug that in turn inhibits it, has been a successful strategy in targeting DprE1. researchgate.net While direct studies on this compound are not extensively detailed, the pyrazine (B50134) scaffold is a key feature in various DprE1 inhibitors. researchgate.net

Inhibitors of DprE1 can be broadly categorized into two types based on their mechanism of action: covalent and non-covalent inhibitors. nih.gov Covalent inhibitors form a permanent bond with the enzyme, typically with the Cys387 residue, leading to irreversible inactivation. nih.gov Non-covalent inhibitors, on the other hand, bind to the active site through reversible interactions such as hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net

Urease Enzyme Inhibition

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. frontiersin.org This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, as the resulting ammonia helps to neutralize the acidic environment of the stomach, allowing the bacteria to survive and colonize. frontiersin.orgnih.gov Therefore, the inhibition of urease is a key strategy for treating infections caused by these pathogens. frontiersin.org

Various heterocyclic compounds, including those with pyrazine moieties, have been investigated as urease inhibitors. frontiersin.orgresearchgate.netnih.gov The inhibitory mechanism often involves the interaction of the compound with the nickel ions in the active site of the urease enzyme. nih.gov Schiff base derivatives, for instance, have shown potent urease inhibitory activity, which is often enhanced upon coordination with transition metals like copper. nih.gov Molecular docking studies have revealed that these inhibitors can bind within the active site, forming interactions with key amino acid residues and the nickel ions. researchgate.net While specific data on this compound is limited, related carbohydrazide (B1668358) derivatives have demonstrated significant urease inhibitory potential. researchgate.net

| Compound Class | Target Enzyme | Mechanism of Inhibition | Key Interactions |

| Benzothiazinones | DprE1 | Covalent, irreversible | Forms covalent adduct with Cys387. nih.govresearchgate.net |

| Pyrazine Hydrazinylidene Derivatives | DprE1 | Non-covalent, competitive | Hydrogen bonding with Cys387. researchgate.net |

| 2-(Heteroarylmethylene)hydrazine-1-carbothioamides | Urease | Not specified | Binds to metal atoms in the active site; ionic interactions with Ala440, Asp494, Ala636, and Met637. researchgate.net |

| Arylmethylene Hydrazine (B178648) Derivatives | Urease | Mixed-mode | Interacts with Arg609 and Cys592. researchgate.net |

Other Enzyme Systems

Derivatives of pyrazine have demonstrated inhibitory activity against a range of other enzyme systems beyond DprE1 and urease. For instance, certain pyrazine-based heterocycles have shown potential as antibacterial agents by targeting DNA gyrase. nih.gov DNA gyrase is a crucial bacterial enzyme responsible for managing DNA topology during replication, and its inhibition leads to bacterial cell death. nih.gov

Furthermore, pyrazine-chromene-carbohydrazide conjugates have been investigated as potential dual-acting inhibitors of SARS-CoV-2 enzymes, specifically the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). dergipark.org.trresearchgate.net The inhibitory mechanism in these cases involves the formation of hydrogen bonds and other non-covalent interactions within the active sites of these viral enzymes. dergipark.org.trresearchgate.net The amide bridge in these hybrid molecules often plays a critical role in establishing these hydrogen bonds with the target proteins. dergipark.org.trresearchgate.net

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a protein target. These studies provide valuable insights into the specific interactions that govern the inhibitory activity of compounds like this compound derivatives.

Binding Modes with Microbial Enzymes

Molecular docking studies have been instrumental in elucidating the binding modes of pyrazine derivatives with various microbial enzymes. In the context of DprE1, docking analyses have shown that pyrazine-based inhibitors can fit favorably within the active site. researchgate.net These studies have revealed key hydrogen bonding interactions with the catalytically important Cys387 residue, providing a structural basis for their inhibitory activity. researchgate.net

Similarly, for other bacterial targets like DNA gyrase, docking studies of pyrazine-pyridone derivatives have identified specific hydrogen-donor and π-hydrogen bond interactions that contribute to their binding affinity. nih.gov These computational findings help in understanding the structure-activity relationships and guide the design of more potent antibacterial agents. nih.gov

Interactions with Protein Active Sites

The interaction of this compound derivatives with protein active sites is characterized by a network of non-covalent interactions. The hydrazine group and the pyrazine ring are key structural features that can participate in these interactions. nih.gov The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the hydrogens on the hydrazine moiety can act as hydrogen bond donors. nih.gov

In the case of SARS-CoV-2 Mpro, docking studies of pyrazine-chromene-carbohydrazide conjugates have shown multiple hydrogen bonds with amino acid residues in the binding site. dergipark.org.trresearchgate.net For urease inhibitors, docking has revealed interactions with key residues such as Arg609 and Cys592, which are part of the mobile flap covering the active site. researchgate.net These interactions can affect the flexibility of this flap, leading to inhibition of the enzyme's catalytic activity. researchgate.net

| Ligand | Target Protein | Key Interacting Residues | Type of Interactions |

| Pyrazine-pyridone derivative | DNA gyrase (PDB: 4DUH) | Not explicitly stated | Hydrogen-donor and π-hydrogen bond. nih.gov |

| Pyrazine-chromene-carbohydrazide conjugate | SARS-CoV-2 Mpro | Not explicitly stated | Multiple hydrogen bonds. dergipark.org.trresearchgate.net |

| Arylmethylene hydrazine derivative | Urease | Arg609, Cys592 | Hydrogen bonds and hydrophobic interactions. researchgate.net |

| 2-(Heteroarylmethylene)hydrazine-1-carbothioamide | Urease | Ala440, Asp494, Ala636, Met637 | Ionic interactions. researchgate.net |

Influence of Structural Modifications on Biological Activity

The biological profile of derivatives based on the this compound scaffold is intricately linked to their structural architecture. Modifications to this core structure, particularly through the introduction of various substituents, have been shown to significantly modulate their therapeutic potential, spanning antimicrobial, anticancer, and anticoagulant activities. The inherent biological activity of the pyrazine ring, a key component in many pharmaceuticals, is often enhanced or tailored through these chemical alterations. scirp.org

For instance, the formation of metal chelates represents another avenue of structural modification. The carbohydrazide structure can act as a ligand, coordinating with metal ions like Cu²⁺, Co²⁺, Pt⁴⁺, and Pd²⁺. scirp.orgscirp.org The resulting metal complexes often exhibit enhanced biological activity compared to the parent ligand. scirp.org Studies on (Z)-3-amino-N-(3-amino pyrazine-2-carbonyl)pyrazine-2-carbohydrazonic acid (APA), a related carbohydrazonic acid derivative, showed that its metal chelates possess potent anti-oxidative and cytotoxic activities against HepG2 liver cancer cells. scirp.orgscirp.org The geometry of these chelates, dictated by the metal ion and the ligand's denticity, is a critical determinant of their biological action. scirp.org

The nature and position of substituents on the pyrazine ring or on the appended moieties via the carbohydrazide linker are critical determinants of biological potency and selectivity. Research has demonstrated that even minor changes can lead to significant shifts in activity.

In the realm of antimicrobial agents, a series of pyrazine-2-carbohydrazide (B1222964) derivatives, synthesized by condensing pyrazinoic acid hydrazide with various substituted aromatic aldehydes, showed varied efficacy against Gram-positive and Gram-negative bacteria. The potency was found to be greater against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis compared to Gram-negative strains such as Escherichia coli and Salmonella typhi. The introduction of different aromatic and heterocyclic aldehydes to the carbohydrazide core resulted in derivatives with distinct activity profiles. For example, derivatives with unsubstituted phenyl, cinnamaldehyde, and furan (B31954) moieties demonstrated notable activity against S. aureus and B. subtilis. researchgate.net

The following table summarizes the effect of different substituents on the antibacterial activity of N'-substituted pyrazine-2-carbohydrazide derivatives.

| Compound Code | Substituent (-R in N'-[R-methylene]) | Molecular Formula | Antibacterial Activity Profile |

| PH01 | Phenyl | C₁₂H₁₀N₄O | Active against S. aureus and B. subtilis. |

| PH02 | 3-phenylprop-2-en-1-yl | C₁₄H₁₂N₄O | Active against S. aureus and B. subtilis. researchgate.net |

| PH03 | 3-Furyl | C₁₀H₈N₄O₂ | Active against S. aureus and B. subtilis. researchgate.net |

| PH04 | 4-Methoxyphenyl | C₁₃H₁₂N₄O₂ | Active against S. aureus and B. subtilis. researchgate.net |

| PH05 | 2-Chlorophenyl | C₁₂H₉ClN₄O | Active against E. coli. researchgate.net |

| PH06 | 3-Chlorophenyl | C₁₂H₉ClN₄O | Active against E. coli. researchgate.net |

| PH08 | 4-Hydroxyphenyl | C₁₂H₁₀N₄O₂ | Active against S. aureus and B. subtilis. |

| PH09 | 2-Hydroxyphenyl | C₁₂H₁₀N₄O₂ | Active against S. aureus and B. subtilis. |

| PH10 | 4-Nitrophenyl | C₁₂H₉N₅O₃ | Active against S. aureus and B. subtilis. |

| PH12 | 2-Nitrophenyl | C₁₂H₉N₅O₃ | Active against Salmonella typhi. |

| PH14 | Indolyl | C₁₄H₁₁N₅O | Active against Salmonella typhi. |

Table generated based on data from Patil et al. (2012). researchgate.net

Furthermore, in the context of other biological targets, the electronic properties of substituents play a crucial role. For a series of pyrazine derivatives investigated as inhibitors of the tissue factor/factor VIIa (TF/FVIIa) complex, the presence of one or two electronegative substituents, such as fluorine (F) or a nitro group (NO₂), in an aryl substituent was key to their inhibitory activity. researchgate.net These electron-withdrawing groups likely enhance the binding affinity of the molecule to its target, leading to increased potency with IC₅₀ values in the micromolar range. researchgate.net

Cellular and Subcellular Interaction Mechanisms (excluding clinical data)

The molecular mechanisms through which this compound derivatives exert their biological effects are diverse and target-specific. At the cellular level, these compounds have been shown to interfere with fundamental biological pathways, including enzymatic activity and signaling cascades.

One of the key mechanisms identified for a class of related 3-amino-pyrazine-2-carboxamide derivatives is the inhibition of Fibroblast Growth Factor Receptors (FGFRs). nih.gov These receptors are crucial oncogenic drivers in various cancers. Molecular docking studies suggest that these pyrazine derivatives can fit within the ATP-binding site of FGFRs. nih.gov By occupying this pocket, they block the activation of the receptor and its downstream signaling pathways, which are essential for cancer cell proliferation and survival. nih.gov Specifically, a derivative identified as 18i was shown to be a pan-FGFR inhibitor, effectively blocking FGFR phosphorylation and subsequent signaling at submicromolar concentrations, leading to potent antitumor activity in cancer cell lines with FGFR abnormalities. nih.gov

Another identified subcellular interaction involves the inhibition of coagulation factors. Certain pyrazine derivatives bearing electronegative substituents have been found to be inhibitors of the activation of factor X (FX) by the TF/FVIIa complex, a critical step in the blood coagulation cascade. researchgate.net This suggests a direct interaction with one or more components of this protein complex, thereby preventing the proteolytic cleavage and activation of FX. Some of these compounds displayed a high degree of selectivity for FX over thrombin, which is a desirable trait for developing antithrombotic agents. researchgate.net

The cytotoxic activity observed in some derivatives, such as the Pt⁴⁺ complex of (Z)-3-amino-N-(3-amino pyrazine-2-carbonyl)pyrazine-2-carbohydrazonic acid against the hepatocellular carcinoma cell line HepG2, points to interactions with cellular components that lead to cell death. scirp.orgresearchgate.net While the precise target is not always fully elucidated, the activity of metal complexes often involves mechanisms like redox cycling, which can generate reactive oxygen species (ROS), or direct binding to macromolecules like DNA, ultimately inducing apoptosis. The observed superoxide (B77818) dismutase (SOD) and radical scavenging-like activities of some metal chelates further support the involvement of oxidative stress pathways in their cellular mechanism. researchgate.net

Applications of 3 Methylpyrazine 2 Carbohydrazide in Synthetic Chemistry and Drug Discovery

Scaffold Development in Medicinal Chemistry

In medicinal chemistry, a "scaffold" refers to the core chemical structure of a molecule to which various functional groups can be attached to create a library of related compounds. The thienopyrimidine ring system, for instance, is considered a valuable scaffold as it is a bioisostere of the purine (B94841) base adenine, making it a privileged structure in drug discovery. nih.gov Similarly, the 3-methylpyrazine-2-carbohydrazide unit serves as a foundational scaffold, providing a rigid and predictable framework for the systematic exploration of chemical space and the development of new drugs. Its utility lies in its capacity to be elaborated into more complex heterocyclic systems through various synthetic strategies.

The carbohydrazide (B1668358) functional group (-CONHNH₂) is a key reactive handle that enables the synthesis of a multitude of other heterocyclic rings. Starting from this compound or its close analogs, chemists can readily access a variety of fused and unfused ring systems. For instance, the reaction of pyrazine (B50134) carbohydrazides with isothiocyanates, aromatic aldehydes, carbon disulfide, or formic acid provides access to new thiosemicarbazides, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, respectively. researchgate.net

A common synthetic route involves the initial conversion of a pyrazine carboxylic acid to its corresponding methyl ester, followed by treatment with hydrazine (B178648) hydrate (B1144303) to yield the carbohydrazide. researchgate.networldscientific.comajgreenchem.com This carbohydrazide can then be condensed with various substituted aldehydes or ketones to form hydrazone derivatives. researchgate.net These transformations highlight the role of the carbohydrazide as a critical intermediate for building molecular diversity. Research has demonstrated the synthesis of complex systems such as pyrazoloselenolopyrazine compounds from precursors derived from pyrazine carbohydrazides. researchgate.net Furthermore, derivatives like 3-amino-pyrazine-2-carboxamides have been synthesized as part of the exploration for novel therapeutic agents. nih.gov

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units responsible for a drug's biological activity) into a single hybrid molecule. The goal is to create a new chemical entity with an enhanced activity profile, improved selectivity, or a better safety margin compared to the individual parent molecules.

The pyrazine-2-carbohydrazide (B1222964) scaffold is an excellent platform for this approach. researchgate.net Researchers have successfully applied a molecular hybridization technique by fusing the pyrazine-2-carbohydrazide moiety with other pharmacophores, such as a diphenyl ether/piperazinyl derivative, to generate novel hybrid molecules. researchgate.net This strategy leverages the known biological activities associated with each component to produce a synergistic effect in the final compound. The synthesis of such hybrids often relies on the versatile reactivity of the carbohydrazide group to link the different structural motifs together. nih.gov

Scaffold hopping is a computational or rational design strategy used to identify new molecular cores that can serve as bioisosteric replacements for a known active scaffold. niper.gov.in The objective is to discover compounds with novel intellectual property, different physicochemical properties, or improved metabolic stability while retaining the desired biological activity. niper.gov.in This is achieved by replacing the central framework of a molecule while keeping the key interacting functional groups in their proper spatial orientation.

While specific examples of scaffold hopping originating directly from this compound are not extensively documented, the principle is highly relevant. For example, a successful scaffold hop was demonstrated by replacing a 2-aminoimidazole ring with a 2-aminopyrimidine, which alters the ring size and removes a hydrogen bond donor, leading to new anti-biofilm agents. nih.gov Another example involved switching from an imidazopyridine to a 1,2,4-triazolopyridine scaffold, which blocked a site of metabolism and improved the compound's stability. niper.gov.in In this context, the 3-methylpyrazine scaffold could be "hopped" to or from other nitrogen-containing heterocycles to explore new chemical space and optimize drug-like properties.

Ligand Design for Asymmetric Synthesis

In asymmetric synthesis, chiral ligands are used to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. While many carbohydrazide derivatives are explored for their biological activity, they also possess the potential to act as ligands in catalysis. ajgreenchem.com The nitrogen and oxygen atoms within the carbohydrazide moiety (-CONHNH-) can coordinate with metal centers, forming complexes that can catalyze asymmetric transformations. For example, chiral ligands containing an aziridine (B145994) ring have been used as catalysts in the asymmetric addition of organozinc reagents to aldehydes. ajgreenchem.com The synthesis of these ligands can involve the conversion of an ester to a hydrazide, demonstrating a pathway where a carbohydrazide derivative serves as a precursor to a chiral catalyst. ajgreenchem.com

Role in Antimicrobial Research

The search for new antimicrobial agents is driven by the global challenge of drug-resistant pathogens. Derivatives of pyrazine, including those synthesized from this compound, have shown significant promise in this area. The parent compound pyrazinamide (B1679903) is a cornerstone drug for treating tuberculosis, which has inspired extensive research into related structures.

A wide array of pyrazine-2-carbohydrazide derivatives have been synthesized and evaluated for their in vitro activity against various bacterial and fungal strains. worldscientific.comresearchgate.net These studies often involve condensing the carbohydrazide with different aromatic aldehydes to produce a series of hydrazones. researchgate.net The resulting compounds have demonstrated notable activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Salmonella Typhi). researchgate.net In some studies, the synthesized compounds were more potent against Gram-positive strains. researchgate.net

Specifically, derivatives have been developed to combat extensively drug-resistant Salmonella Typhi (XDR-S. Typhi), a significant public health threat. mdpi.com Research has also focused on developing new agents against Mycobacterium tuberculosis, with certain pyrazine-2-carbohydrazide derivatives showing promising antitubercular activity with low minimum inhibitory concentrations (MIC). worldscientific.com

| Compound Series/ID | Target Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| PH02 | S. aureus | MIC (μg/mL) | 200 | researchgate.net |

| PH04 | B. subtilis | MIC (μg/mL) | 200 | researchgate.net |

| PH12 | S. typhi | MIC (μg/mL) | 230 | researchgate.net |

| 5d | XDR S. Typhi | MIC (mg/mL) | 6.25 | mdpi.com |

| T16 | M. tuberculosis H37Rv | MIC (μg/mL) | 1.56 | worldscientific.com |

| T19 | M. tuberculosis H37Rv | MIC (μg/mL) | 1.56 | worldscientific.com |

| T4, T8, T9, T16, T19 | S. aureus, S. mutans, E. coli, S. Typhi | Antibacterial Activity | Noteworthy | worldscientific.com |

| T4, T9, T16, T17, T18, T19 | A. niger | Antifungal Activity | Significant Inhibition | worldscientific.com |

Development of Enzyme Inhibitors

Enzyme inhibition is a major mechanism by which drugs exert their therapeutic effects. The this compound scaffold has proven to be a fruitful starting point for the design of potent and selective enzyme inhibitors. By modifying the core structure, researchers have successfully targeted several classes of enzymes implicated in disease.

One notable success is the development of inhibitors for decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis. worldscientific.com A series of pyrazine-2-carbohydrazide derivatives were designed to interact with key residues in the enzyme's active site, leading to compounds with potent antitubercular activity. worldscientific.com

In another line of research, pyrazine carboxamide derivatives were synthesized and found to be effective inhibitors of alkaline phosphatase (AP), an enzyme whose activity can be associated with certain diseases. mdpi.com Furthermore, a series of 3-amino-pyrazine-2-carboxamide derivatives were designed and synthesized as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers in many cancers. nih.gov One of the lead compounds from this series demonstrated potent inhibition of the FGFR signaling pathway and exhibited antitumor activity in cancer cell lines. nih.gov